molecular formula C16H15ClN2O4 B5759100 2-(4-chlorophenoxy)-2-methyl-N-(3-nitrophenyl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(3-nitrophenyl)propanamide

Cat. No. B5759100
M. Wt: 334.75 g/mol
InChI Key: LISHPBONRPBDPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions that yield products with chloro, nitro, and propanamide functional groups. For example, compounds with chlorophenyl and nitrophenyl groups have been synthesized through reactions like the Huisgen reaction, highlighting methodologies that might be applicable to the synthesis of 2-(4-Chlorophenoxy)-2-methyl-N-(3-nitrophenyl)propanamide (Limbach, Detert, & Schollmeyer, 2016).

Molecular Structure Analysis

Molecular structure analysis using techniques like FT-IR, NMR, and X-ray crystallography has been conducted on similar compounds. These studies reveal critical details about the molecular geometry, including dihedral angles and the planarity of molecular segments, which are essential for understanding the structural characteristics of 2-(4-Chlorophenoxy)-2-methyl-N-(3-nitrophenyl)propanamide (Fun, Chantrapromma, Patil, & Dharmaprakash, 2008).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds with chlorophenyl and nitrophenyl groups have been explored through various chemical reactions, including their behavior in the presence of nucleophiles and active methylene compounds. These studies provide insights into the reactivity patterns that could be expected from 2-(4-Chlorophenoxy)-2-methyl-N-(3-nitrophenyl)propanamide (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).

Physical Properties Analysis

The physical properties of similar compounds, including melting points, solubility, and crystal structure, have been determined through experimental analysis. Such data are crucial for understanding the behavior of 2-(4-Chlorophenoxy)-2-methyl-N-(3-nitrophenyl)propanamide in various conditions and for applications in materials science (Yathirajan, Mayekar, Sarojini, Narayana, & Bolte, 2007).

Chemical Properties Analysis

Chemical properties analysis, including studies on stability, reactivity, and interaction with other molecules, offers insights into the compound's potential applications and safety considerations. For example, the stability and reactivity of chloro and nitro derivatives have been studied to understand their potential uses and handling requirements (Camiolo, Gale, Hursthouse, & Light, 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, it would interact with biological targets in the body. The nitro group could potentially undergo reduction in the body, and the amide group could participate in hydrogen bonding with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many nitro-containing compounds are potentially explosive, and chlorinated compounds can be harmful if ingested or inhaled .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(3-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-16(2,23-14-8-6-11(17)7-9-14)15(20)18-12-4-3-5-13(10-12)19(21)22/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISHPBONRPBDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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